molecular formula C18H17N3OS B2787947 2-[(4-Cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide CAS No. 315246-76-5

2-[(4-Cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide

Cat. No. B2787947
CAS RN: 315246-76-5
M. Wt: 323.41
InChI Key: LGVQWXYAWULHME-UHFFFAOYSA-N
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Description

“2-[(4-Cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide” is a chemical compound with the CAS Number: 315246-76-5 and a linear formula of C18H17N3OS . It has a molecular weight of 323.42 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C18H17N3OS/c19-10-15-13-8-4-5-9-14(13)17(12-6-2-1-3-7-12)21-18(15)23-11-16(20)22/h1-3,6-7H,4-5,8-9,11H2,(H2,20,22) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is solid in its physical form . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Synthesis and Chemical Reactions

2-[(4-Cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide and its derivatives are prominently involved in complex chemical reactions and syntheses. A significant application is in the formation of various heterocyclic compounds through reactions like Smiles-type rearrangement, Pummerer-type cyclization, and reactions with bases or hydrogen sulfide. These processes lead to the creation of compounds with potentially valuable biological properties, and the reactions generally achieve good-excellent yields (Sirakanyan et al., 2015; Toda et al., 2000; Dyachenko & Vovk, 2013).

Biological Activity and Applications

The derivatives of this compound exhibit a range of biological activities. Some derivatives have shown potential as anticancer and antioxidant agents. This highlights the significance of these compounds in the development of new therapeutic agents. Additionally, certain compounds have demonstrated antimicrobial properties, which further underscores their potential in pharmaceutical applications (Sayed et al., 2021; Darwish et al., 2014; Gouda et al., 2010).

Structural and Physical Properties

The structural aspects of isoquinoline derivatives, including those related to this compound, have been extensively studied. These studies encompass crystal structure analysis and the investigation of properties like fluorescence emission. Such research is crucial for understanding the physical characteristics of these compounds and their potential applications in materials science (Karmakar et al., 2007; Marae et al., 2022).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled.

properties

IUPAC Name

2-[(4-cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c19-10-15-13-8-4-5-9-14(13)17(12-6-2-1-3-7-12)21-18(15)23-11-16(20)22/h1-3,6-7H,4-5,8-9,11H2,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVQWXYAWULHME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(N=C2C3=CC=CC=C3)SCC(=O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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